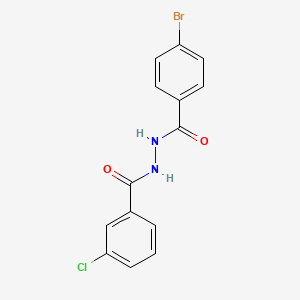

N'-(4-bromobenzoyl)-3-chlorobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-bromobenzaldehyde involves the oxidation of 4-bromobenzyl alcohol . Another related compound, 4-bromobenzoyl chloride, can be synthesized via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Applications De Recherche Scientifique

Quantum Dots and Nanotechnology

Quantum dots (QDs) are nanoscale semiconductor particles that emit light when excited. Researchers have explored using N’-(4-bromobenzoyl)-3-chlorobenzohydrazide as a precursor for synthesizing QDs. These QDs find applications in imaging, solar cells, and biological labeling due to their tunable emission wavelengths and high photostability .

Antibacterial Agents

The compound’s bromine and chlorine substituents contribute to its antibacterial properties. Scientists have investigated its potential as an antimicrobial agent against various pathogens. By understanding its mode of action, researchers can design more effective antibacterial drugs .

Organic Synthesis and Medicinal Chemistry

N’-(4-bromobenzoyl)-3-chlorobenzohydrazide serves as a versatile building block in organic synthesis. Medicinal chemists use it to create novel drug candidates. Its hydrazide moiety can participate in condensation reactions, leading to diverse chemical structures .

Photodynamic Therapy (PDT)

PDT is a cancer treatment that involves light-activated compounds. Researchers have explored the use of this compound as a photosensitizer in PDT. Upon exposure to light, it generates reactive oxygen species, selectively damaging cancer cells .

Corrosion Inhibition

In the field of materials science, N’-(4-bromobenzoyl)-3-chlorobenzohydrazide has been investigated as a corrosion inhibitor for metals. Its adsorption onto metal surfaces forms a protective layer, preventing corrosion and extending material lifespan .

Analytical Chemistry

Researchers use this compound as a reagent for detecting and quantifying specific functional groups in organic molecules. Its unique spectral properties allow for sensitive and selective analysis .

Propriétés

IUPAC Name |

N'-(4-bromobenzoyl)-3-chlorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClN2O2/c15-11-6-4-9(5-7-11)13(19)17-18-14(20)10-2-1-3-12(16)8-10/h1-8H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJYHFWXWCLBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(4-bromophenyl)carbonyl]-3-chlorobenzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123228.png)

![1-cyclobutyl-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6123235.png)

![4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)

![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)

![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)

![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)

![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)

![1-(2-methoxy-6-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6123314.png)

![4-{[4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B6123315.png)